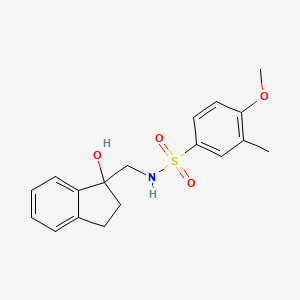

![molecular formula C24H25ClN4O3 B2542346 N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide CAS No. 478064-37-8](/img/structure/B2542346.png)

N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide" is a structurally complex molecule that likely exhibits significant biological activity due to the presence of multiple pharmacophoric elements such as the piperidine ring, isoxazole moiety, and carbohydrazide group. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their properties, which can be used to infer potential characteristics of the compound .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions starting with basic building blocks such as benzenesulfonyl chloride, ethyl isonipecotate, and various amines. For instance, the synthesis of N-substituted derivatives of oxadiazole compounds involves the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield intermediates that are further reacted to obtain the target compounds . Similarly, substituted piperidines can be synthesized from N,N-bis[(benzotriazol-1-yl)methyl]amines through reactions with allyltrimethylsilanes . These methods suggest that the synthesis of the compound would also involve a series of carefully orchestrated steps to introduce the appropriate functional groups and achieve the desired molecular architecture.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. For example, the molecular geometry and electronic structure of N'-diphenylmethylidene derivatives have been optimized using DFT methods, and their vibrational modes have been assigned . Similarly, the molecular and electronic structure of other hydrazide compounds has been investigated, providing insights into their geometry and electronic properties . These studies are crucial for understanding the three-dimensional conformation of the molecules, which is important for their biological activity.

Chemical Reactions Analysis

The reactivity of similar compounds has been assessed through various studies. For instance, the local reactivity properties of pyrazole derivatives have been investigated using molecular electrostatic potential (MEP) and average local ionization energy (ALIE) surfaces . Additionally, the reactive properties of these compounds via autoxidation and hydrolysis mechanisms have been explored through calculations of bond dissociation energies and radial distribution functions . These analyses help in understanding the chemical behavior of the compounds under different conditions and can predict their stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic and computational methods. The vibrational spectroscopic investigations provide information on the functional groups present and their interactions within the molecule . Theoretical calculations, such as DFT, help in predicting properties like hyperpolarizability, which is indicative of non-linear optical (NLO) behavior . Additionally, the solvation energy values and stability in solution can be assessed through NBO and AIM studies, which are important for understanding the solubility and pharmacokinetics of the compounds .

Aplicaciones Científicas De Investigación

Molecular Interaction Studies

The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide demonstrates potent and selective inhibition for the CB1 cannabinoid receptor. Molecular interaction studies using the AM1 molecular orbital method identified distinct conformations contributing to its energetic stability and pharmacophore models. This research provides insights into the structural requirements for CB1 receptor binding and antagonist activity, suggesting the significance of specific substituents and conformations in receptor interaction (Shim et al., 2002).

Synthesis and Antibacterial Study

N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and demonstrated moderate to significant antibacterial activity. The structural modifications and synthesis process highlight the potential of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Drug Metabolism and Pharmacokinetics

The novel orexin 1 and 2 receptor antagonist, N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide, has been studied for its metabolism and pharmacokinetics in humans. This research outlines the drug's elimination pathways, half-life, and principal circulating components, providing crucial information for its development for insomnia treatment (Renzulli et al., 2011).

Molecular Docking and In Vitro Screening

A series of novel pyridine and fused pyridine derivatives were synthesized and subjected to in silico molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies. These compounds exhibited antimicrobial and antioxidant activity, indicating their potential for further pharmacological exploration (Flefel et al., 2018).

Synthesis of NESS 0327 as a CB1 Cannabinoid Receptor Antagonist

The compound NESS 0327 was synthesized and evaluated for its selectivity and affinity towards cannabinoid CB1 and CB2 receptors. Demonstrating high selectivity for the CB1 receptor, NESS 0327 is proposed as a novel antagonist with potential implications in studying cannabinoid receptor functions (Ruiu et al., 2003).

Propiedades

IUPAC Name |

N'-(1-benzylpiperidine-4-carbonyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O3/c1-16-21(22(28-32-16)19-9-5-6-10-20(19)25)24(31)27-26-23(30)18-11-13-29(14-12-18)15-17-7-3-2-4-8-17/h2-10,18H,11-15H2,1H3,(H,26,30)(H,27,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNCVAYONEIIHLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NNC(=O)C3CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(1-benzyl-4-piperidinyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

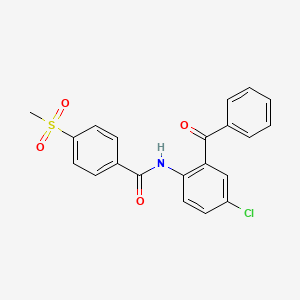

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2542264.png)

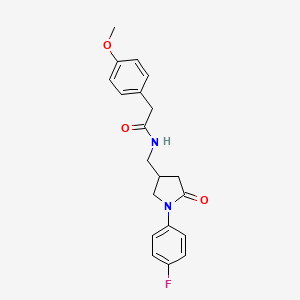

![N-(1,3-benzodioxol-5-yl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2542265.png)

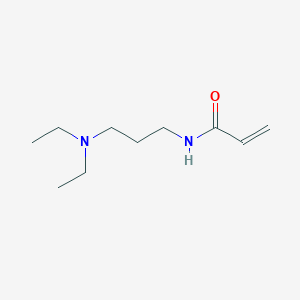

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2,5-difluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2542279.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)